Potassium 4-hydroxydecanoate Potassium 4-hydroxydecanoate
Brand Name: Vulcanchem
CAS No.: 2094742-12-6
VCID: VC6411357
InChI: InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
SMILES: CCCCCCC(CCC(=O)[O-])O.[K+]
Molecular Formula: C10H19KO3
Molecular Weight: 226.357

Potassium 4-hydroxydecanoate

CAS No.: 2094742-12-6

Cat. No.: VC6411357

Molecular Formula: C10H19KO3

Molecular Weight: 226.357

* For research use only. Not for human or veterinary use.

Potassium 4-hydroxydecanoate - 2094742-12-6

Specification

CAS No. 2094742-12-6
Molecular Formula C10H19KO3
Molecular Weight 226.357
IUPAC Name potassium;4-hydroxydecanoate
Standard InChI InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key CTWHOUKNNJQEHB-UHFFFAOYSA-M
SMILES CCCCCCC(CCC(=O)[O-])O.[K+]

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Potassium 4-hydroxydecanoate consists of a decanoic acid backbone with a hydroxyl group (-OH) at the fourth carbon and a potassium ion counterbalancing the carboxylate group (-COO⁻). The compound’s IUPAC name is potassium 4-hydroxydecanoate, and its canonical SMILES representation is CCCCCCC(CCC(=O)[O-])O.[K+]. The hydroxyl group introduces chirality at the fourth carbon, creating potential for stereoisomerism, though commercial preparations typically exist as racemic mixtures.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉KO₃
Molecular Weight226.35 g/mol
SolubilityWater-soluble
AppearanceWhite crystalline solid
Melting PointNot fully characterized

Synthetic Pathways

The compound is synthesized through neutralization of 4-hydroxydecanoic acid with potassium hydroxide under controlled conditions:

  • Acid-Base Reaction:

    4-Hydroxydecanoic acid+KOHPotassium 4-hydroxydecanoate+H2O\text{4-Hydroxydecanoic acid} + \text{KOH} \rightarrow \text{Potassium 4-hydroxydecanoate} + \text{H}_2\text{O}

    This exothermic reaction typically employs ethanol or aqueous solvents to facilitate dissolution and prevent side reactions. Industrial-scale production optimizes stoichiometric ratios (1:1 molar ratio of acid to base) and purification via recrystallization.

  • Purification Methods:

    • Recrystallization: From ethanol/water mixtures

    • Chromatography: Reverse-phase HPLC for high-purity applications

Biological Interactions and Mechanistic Insights

Mitochondrial ATP-Sensitive Potassium Channels

Potassium 4-hydroxydecanoate shares structural homology with 5-hydroxydecanoate (5-HD), a known mitoKATP channel inhibitor . While direct evidence for potassium 4-hydroxydecanoate’s channel modulation is sparse, comparative analyses suggest potential interactions:

  • Channel Binding: The hydroxyl group may hydrogen-bond with conserved residues in the SUR subunit of mitoKATP channels, analogous to 5-HD’s mechanism .

  • State-Dependent Effects:

    • State 4 Respiration: Hypothesized to enhance potassium influx, uncoupling oxidative phosphorylation and reducing ATP synthesis.

    • Hypoxic Conditions: May potentiate channel opening, mimicking ischemic preconditioning effects observed with other KATP modulators .

Oxidative Stress Modulation

In vitro studies of related hydroxydecanoates demonstrate dual roles in reactive oxygen species (ROS) regulation:

  • ROS Scavenging: The hydroxyl group acts as a radical scavenger, reducing oxidative damage in lipid membranes .

  • Paradoxical ROS Generation: At higher concentrations, pro-oxidant effects emerge due to mitochondrial membrane depolarization and electron transport chain disruption .

Table 2: Comparative Effects of Hydroxydecanoate Isomers

Parameter4-Hydroxydecanoate5-Hydroxydecanoate
mitoKATP AffinityPredicted moderateHigh (IC₅₀ = 40–100 μM)
ROS ModulationScavenging at <10 μMScavenging at <5 μM
Mitochondrial UncouplingModerateStrong

Pharmacological and Therapeutic Implications

Limitations and Research Gaps

  • Species-Specific Responses: Most data derive from rodent models; human mitochondrial physiology may differ significantly.

  • Dose-Dependent Effects: Narrow therapeutic windows observed in analogs necessitate precise concentration controls.

Industrial and Research Applications

Biochemical Reagent

  • Enzyme Studies: Substrate analog for fatty acid-hydroxylating enzymes (e.g., CYP450 isoforms).

  • Membrane Biology: Probe for studying potassium flux in synthetic lipid bilayers.

Pharmaceutical Intermediate

  • Prodrug Development: Ester derivatives enhance blood-brain barrier permeability for neurologic applications.

  • Chelation Therapy: Potassium ion release in acidic environments may aid heavy metal detoxification.

Future Research Directions

  • Mechanistic Elucidation: Cryo-EM studies to resolve mitoKATP channel binding sites.

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies to improve target specificity.

  • Toxicological Profiling: Chronic exposure risks in preclinical models.

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